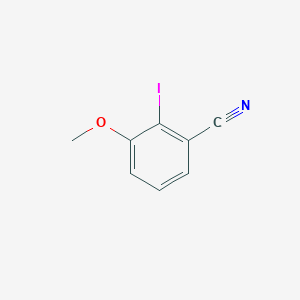

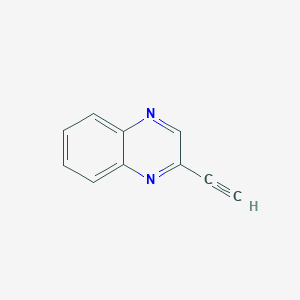

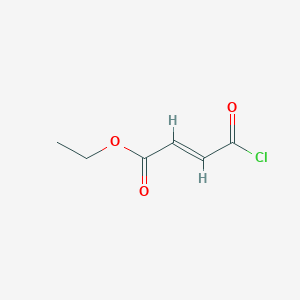

2-(But-3-yn-1-yloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(But-3-yn-1-yloxy)benzaldehyde, commonly referred to as BBE, is an organic compound with a wide range of uses in scientific research. BBE has been studied for its potential to act as a reagent, catalyst, and inhibitor in organic synthesis, and it has also been used to study the mechanisms of action of various biochemical reactions.

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

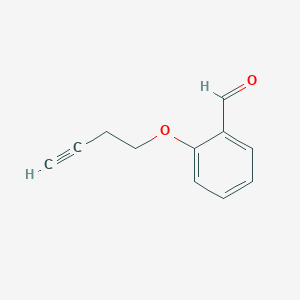

2-(But-3-yn-1-yloxy)benzaldehyde derivatives have been studied for their potential in various biomedical applications. One study focused on the synthesis of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde, finding significant antioxidant capacity, antibacterial activity towards Bacillus subtilis, and antifungal activity against Aspergillus niger. Notably, these compounds also exhibited cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

Enzyme Catalysis in Asymmetric C–C-Bond Formation

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. Research in this area has led to the development of a reactor concept for the preparative synthesis of specific benzoin derivatives, demonstrating the utility of this compound in enzyme-catalyzed reactions (Kühl et al., 2007).

Intra-molecular Reactions in Organic Synthesis

A study reported the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one, providing insights into the chemoselectivity and theoretical aspects of such reactions. This highlights the role of this compound in facilitating complex organic synthesis processes (Khoshkholgh et al., 2012).

Photocatalysis and Catalytic Properties

Graphitic carbon nitride modified through various processes has been evaluated for the selective synthesis of benzaldehyde from benzyl alcohol. In this context, the applications of this compound in photocatalysis and as a substrate in environmental-friendly conditions have been explored, demonstrating its potential in green chemistry (Lima et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets

Mode of Action

It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It’s plausible that the compound could influence various pathways depending on its biological targets . Further investigation is needed to determine the exact pathways and their downstream effects.

Result of Action

Based on the nature of the compound, it could potentially lead to various cellular responses depending on its targets . More research is needed to understand these effects.

Biochemical Analysis

Biochemical Properties

2-(But-3-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the biomolecules involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can modulate the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the activation of specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s overall effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are essential for determining the compound’s bioavailability and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise mechanism of action and its effects on cellular processes .

Properties

IUPAC Name |

2-but-3-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h1,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKOHGNNVRORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447179 |

Source

|

| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390410-52-3 |

Source

|

| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)